N-(4-acetylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide
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Overview
Description
N-(4-ACETYLPHENYL)-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core tetrahydropyridine structure, followed by the introduction of the thienyl and tetrazole groups. The acetylphenyl group is then attached through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyridine derivatives, thienyl-substituted tetrazoles, and acetylphenyl-containing molecules. Examples include:
- Tetrahydropyridine derivatives with different substituents.
- Thienyl-substituted tetrazoles with variations in the tetrazole ring.
- Acetylphenyl compounds with different functional groups.
Uniqueness
N-(4-ACETYLPHENYL)-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H20N6OS2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C19H20N6OS2/c1-13(26)14-4-6-15(7-5-14)20-19(27)24-10-8-16(9-11-24)25-22-18(21-23-25)17-3-2-12-28-17/h2-7,12,16H,8-11H2,1H3,(H,20,27) |
InChI Key |
HFUFABVSQIFCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)N3N=C(N=N3)C4=CC=CS4 |
Origin of Product |
United States |
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